REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Cl[CH2:13][CH:14]=O>C(O)C.O.N>[N:1]1[CH:13]=[CH:14][N:11]2[CH:10]=[CH:9][CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]=12
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=CC=N1
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Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
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ClCC=O
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 18 hours
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Duration
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18 h
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Type
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ADDITION
|
Details
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added
|
Type
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CONCENTRATION
|
Details
|
the solution concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
ADDITION
|
Details
|
the dark solution treated with charcoal
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
CUSTOM
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Details
|
methanol:0.88 ammonia (97:2.5:0.5) as eluant, and the product triturated with ether
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Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C(=CC=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |